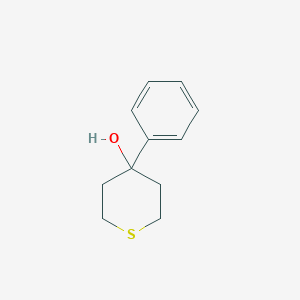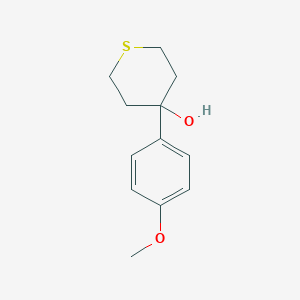
4-(3-Chloro-2-methylphenyl)oxan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “4-(3-Chloro-2-methylphenyl)oxan-4-ol” is a fully human immunoglobulin G1 monoclonal antibody that targets the CD38 antigen. This compound has shown significant promise in the treatment of various malignancies, particularly multiple myeloma. It is designed to recognize and bind to a unique epitope on the CD38 antigen, which is expressed on the surface of malignant cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloro-2-methylphenyl)oxan-4-ol involves recombinant DNA technology. The gene encoding the monoclonal antibody is inserted into a suitable expression vector, which is then introduced into a host cell line, typically Chinese hamster ovary cells. The cells are cultured under specific conditions to promote the expression of the antibody. The culture medium is then harvested, and the antibody is purified using protein A affinity chromatography, followed by additional purification steps to ensure high purity and activity.
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. Bioreactors are used to culture the host cells, and the production process is optimized to maximize yield and maintain consistency. The purification process is also scaled up, with stringent quality control measures in place to ensure the final product meets regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions: 4-(3-Chloro-2-methylphenyl)oxan-4-ol primarily undergoes binding reactions with its target antigen, CD38. This binding can trigger various immune responses, including antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity.
Common Reagents and Conditions: The primary reagent involved in the reaction is the CD38 antigen, which is present on the surface of target cells. The binding of this compound to CD38 occurs under physiological conditions, typically in the bloodstream or within the tumor microenvironment.
Major Products Formed: The major products formed from the binding reaction are immune complexes consisting of this compound bound to CD38. These complexes can then be recognized and destroyed by immune effector cells, leading to the elimination of the target cells.
Aplicaciones Científicas De Investigación
4-(3-Chloro-2-methylphenyl)oxan-4-ol has a wide range of scientific research applications, particularly in the fields of oncology and immunology. It is being investigated for its potential to treat multiple myeloma, a type of blood cancer characterized by the proliferation of malignant plasma cells. Preclinical studies have shown that this compound can effectively target and kill multiple myeloma cells, and clinical trials are ongoing to evaluate its safety and efficacy in patients.
In addition to its use in cancer therapy, this compound is also being explored for its potential to treat other diseases characterized by the overexpression of CD38, such as chronic lymphocytic leukemia and certain autoimmune disorders. Its ability to modulate the immune system makes it a valuable tool for studying immune responses and developing new immunotherapies.
Mecanismo De Acción
The mechanism of action of 4-(3-Chloro-2-methylphenyl)oxan-4-ol involves its binding to the CD38 antigen on the surface of target cells. CD38 is a transmembrane glycoprotein that plays a role in cell adhesion, signal transduction, and calcium signaling. By binding to CD38, this compound can inhibit these functions and trigger immune responses that lead to the destruction of the target cells.
One of the key pathways involved in the action of this compound is antibody-dependent cellular cytotoxicity. When this compound binds to CD38, it can recruit immune effector cells, such as natural killer cells, which recognize and kill the target cells. Another pathway is complement-dependent cytotoxicity, where the binding of this compound to CD38 activates the complement system, leading to the formation of membrane attack complexes that lyse the target cells.
Comparación Con Compuestos Similares
4-(3-Chloro-2-methylphenyl)oxan-4-ol is unique in its ability to bind to a specific epitope on the CD38 antigen, which distinguishes it from other anti-CD38 monoclonal antibodies. This unique binding property may contribute to its enhanced efficacy and safety profile compared to other similar compounds.
List of Similar Compounds:- Daratumumab: Another anti-CD38 monoclonal antibody used in the treatment of multiple myeloma. It binds to a different epitope on CD38 and has shown efficacy in clinical trials.
- Isatuximab: An anti-CD38 monoclonal antibody that also targets multiple myeloma. It has a different mechanism of action compared to this compound and is being investigated in combination with other therapies.
- MOR202: A fully human anti-CD38 monoclonal antibody that is in early stages of clinical development for the treatment of multiple myeloma and other hematologic malignancies.
Propiedades
IUPAC Name |
4-(3-chloro-2-methylphenyl)oxan-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-9-10(3-2-4-11(9)13)12(14)5-7-15-8-6-12/h2-4,14H,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONSDWYRYSWIKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2(CCOCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)C2(CCOCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














